molecular formula C12H13NO B2624775 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile CAS No. 2114944-92-0

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile

Cat. No.: B2624775
CAS No.: 2114944-92-0
M. Wt: 187.242
InChI Key: WCZCWBZOXLGJMY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile ( 2114944-92-0) is a specialized chromene-based building block with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . Chromenes, also known as benzopyrans, are a significant class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules, including alkaloids, tocopherols, and flavonoids . This compound serves as a valuable intermediate in organic and medicinal chemistry research, particularly for constructing more complex molecular architectures. Researchers are increasingly interested in chromene derivatives due to their exceptional biological and pharmacological profiles . The chromene nucleus is a privileged structure in drug discovery, with documented activities including anti-proliferative, anti-cancer, antiviral, and antimicrobial effects . Some chromene derivatives act as inhibitors of viral targets, such as influenza virus sialidases, and possess binding affinity for virus capsids, making them relevant for antiviral research . Furthermore, chromene compounds have shown potential in central nervous system (CNS) activities and are being investigated for the treatment of neurodegenerative diseases, including Alzheimer's disease . The high lipophilicity inherent to the chromene structure facilitates enhanced cell membrane penetration, thereby increasing the druggability and bioavailability of developed compounds . In synthetic chemistry, this compound can be utilized in modern synthetic strategies, such as multicomponent reactions and metal-catalyzed transformations, to access diverse heterocyclic systems for further biological screening . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydrochromene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2)8-14-11-6-4-3-5-9(11)10(12)7-13/h3-6,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZCWBZOXLGJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2C1C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile typically involves multi-component reactions. One common method is the one-pot multi-component reaction strategy, which allows for the efficient synthesis of this compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in material synthesis and catalysis for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of chromene derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Key Substituents Molecular Weight Biological Activity Synthesis Method
3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile 3,3-dimethyl, -CN at C4 ~215.3* Anticancer (hypothesized) Condensation of dimedone with nitrile sources
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-tetrahydro-4H-chromene-3-carbonitrile () Amino, 3,4-dimethoxyphenyl, oxo, phenyl 420.45 Anticancer (apoptosis-inducing) Multi-component reaction with dimedone, aryl aldehydes, and malononitrile
2-Amino-4-(pyridin-3-yl)-5,10-dioxo-benzo[g]chromene-3-carbonitrile () Pyridin-3-yl, amino, dioxo ~343.3* Anticancer (in silico docking) Cyclocondensation of substituted aldehydes and active methylene compounds
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile () Bromo, 4,5-dimethoxy, dimethylamino ~446.3* Potential enzyme inhibition Nucleophilic substitution and cyclization
4-([1,1'-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-tetrahydro-4H-chromene-3-carbonitrile () Biphenyl, 7,7-dimethyl, oxo 370.44 Not specified (structural analog) Similar to 4H-chromene synthesis with biphenyl aldehydes

Note: Molecular weights marked with * are calculated based on formula.

Key Observations:
  • Substituent Diversity: The presence of amino, methoxy, halogen (e.g., bromo in ), and biphenyl groups modulates electronic effects, lipophilicity, and steric bulk. For example, the 3,4-dimethoxyphenyl group in enhances π-π stacking with biological targets, while bromo substituents () may improve binding affinity via halogen bonding .
  • Nitrile Group : The -CN group at C4 is conserved across all compounds, suggesting its critical role in hydrogen bonding or dipole interactions with enzymes or receptors .

Physicochemical Properties

  • Lipophilicity : The 3,3-dimethyl groups increase logP compared to hydroxyl- or glucosyl-substituted analogs, favoring blood-brain barrier penetration.
  • Thermal Stability : Methyl and aryl groups enhance thermal stability, as seen in ’s crystal structure analysis (melting point >200°C) .

Biological Activity

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile is a heterocyclic compound belonging to the chromene class. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a nitrile group and a dimethyl substitution on the chromene scaffold, which may influence its biological activity. The chemical formula is C12H13NOC_{12}H_{13}NO, and its IUPAC name is this compound.

The biological activity of this compound is believed to involve interactions with specific molecular targets. The compound may exert its effects by binding to various enzymes or receptors, modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Reference
HeLa11.0
MCF-70.69
KB2.40
HepG26.18

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated superior efficacy compared to standard treatments like doxorubicin.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary investigations suggest that it exhibits significant activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50

These results indicate that the compound may serve as a candidate for developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological activities of this compound in depth:

  • Study on Anticancer Effects : A study reported that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that the compound could be a promising lead for developing novel anticancer therapies.
  • Antimicrobial Efficacy : Another investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations. This suggests potential applications in treating bacterial infections.

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